REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[C:2]=1[C:10]([OH:12])=[O:11]>C(OC(=O)C)(=O)C.C(O)(=O)C>[C:10]1(=[O:11])[O:12][C:7](=[O:9])[CH:3]2[CH2:4][CH2:5][CH2:6][CH:1]=[C:2]12
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(CCC1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for four hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure to a residual oil
|
Type
|
WASH
|
Details
|
The oil was washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
evacuated under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)CCCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |